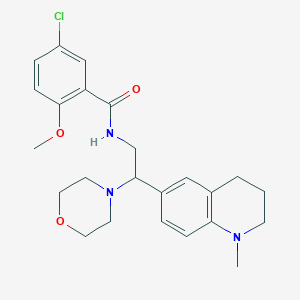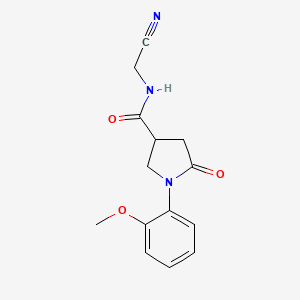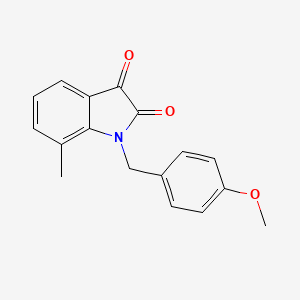
1-(4-Methoxy-benzyl)-7-methyl-1H-indole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound seems to be a derivative of indole, which is a heterocyclic compound commonly found in many natural products and pharmaceuticals . The presence of a methoxy group and a benzyl group suggests that it might have unique chemical properties compared to other indole derivatives .
Synthesis Analysis
While specific synthesis methods for “1-(4-Methoxy-benzyl)-7-methyl-1H-indole-2,3-dione” were not found, 4-methoxybenzyl esters are known to be readily introduced under a number of mild reaction conditions . They are often used as protecting groups in organic synthesis .Molecular Structure Analysis
The molecular structure of the compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. Unfortunately, specific structural data for this compound was not found .科学的研究の応用
Photoinduced Molecular Transformations
Kobayashi et al. (1993) described the synthesis of 2,3-dihydro-1H-benz[f]indole-4,9-diones, a class of compounds related to 1-(4-Methoxy-benzyl)-7-methyl-1H-indole-2,3-dione, through a unique regioselective photoaddition process. This method is notable for its one-step reaction and potential applications in developing photoactive materials and molecules for photoinduced molecular transformations (Kobayashi, Takeuchi, Seko, Kanno, Kujime, & Suginome, 1993).
Photochromism and Fluorescence
Balenko et al. (2010) investigated the structures and photochromic properties of novel heterocyclic fulgides based on benzo[g]indole structures. These compounds demonstrated notable photochromism, fluorescence, and thermal stability, which are relevant for applications in materials science and optoelectronics (Balenko, Makarova, Rybalkin, Shepelenko, Popova, Tkachev, Aldoshin, Metelitsa, Bren, & Minkin, 2010).
Crystallographic Studies
Wu et al. (2011) conducted a crystallographic study on a compound similar to 1-(4-Methoxy-benzyl)-7-methyl-1H-indole-2,3-dione, providing insights into its molecular structure and potential interactions. This research aids in understanding the physical properties of such compounds, which is crucial for their application in material science and pharmaceuticals (Wu, Zheng, Cao, & Xiao, 2011).
Synthesis of Carbamate Derivatives
Velikorodov et al. (2010) explored the synthesis of carbamate derivatives of indole, which includes compounds structurally related to 1-(4-Methoxy-benzyl)-7-methyl-1H-indole-2,3-dione. Such derivatives have potential applications in the development of new pharmaceuticals and organic compounds (Velikorodov, Kuanchalieva, & Titova, 2010).
Synthetic Approaches in Organic Chemistry
Kametani et al. (1979) reported a synthetic approach to seco-mitosane type compounds, starting from pyrrolo[1,2-a]indole derivatives, related to 1-(4-Methoxy-benzyl)-7-methyl-1H-indole-2,3-dione. This research contributes to the field of organic synthesis, particularly in the creation of complex heterocyclic structures (Kametani, Takahashi, Ihara, & Fukumoto, 1979).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-7-methylindole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-11-4-3-5-14-15(11)18(17(20)16(14)19)10-12-6-8-13(21-2)9-7-12/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRJKVHYFZFWOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=O)N2CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-methoxyphenyl)methyl]-7-methyl-2,3-dihydro-1H-indole-2,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((4-chlorophenyl)thio)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2683768.png)
![2-fluoro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide](/img/structure/B2683769.png)
![2-[4-Methyl-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B2683770.png)
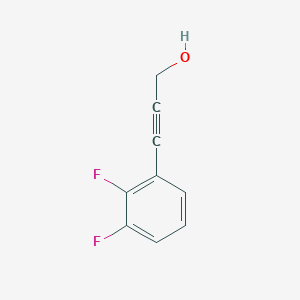

![Ethyl ((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate](/img/structure/B2683774.png)
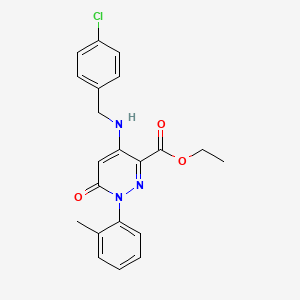
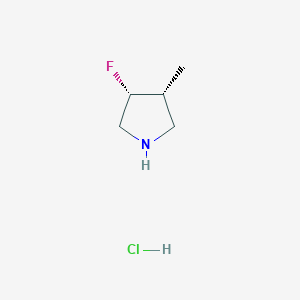

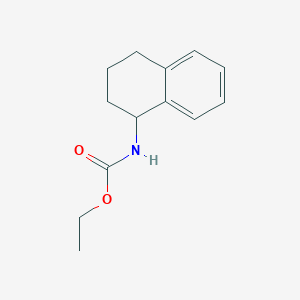

![1-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]-3,3-dimethylazetidin-2-one](/img/structure/B2683788.png)
